molecular formula C12H16F3N3O5 B014132 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate CAS No. 151038-94-7

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate

Cat. No. B014132
M. Wt: 339.27 g/mol
InChI Key: DRURMGRBAVYWCL-UHFFFAOYSA-N
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Description

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate (6-DHP-HTA) is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of the hexanehydrazide family, and is a white crystalline powder with a melting point of 196-198°C. 6-DHP-HTA is used in a variety of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Protein Labeling and Crosslinking

6-Maleimidocaproic Acid Hydrazide: is commonly used for the labeling and crosslinking of proteins . The maleimide group reacts with sulfhydryl groups (cysteines) to form stable thioether linkages, which are essential for studying protein interactions and functions . This application is crucial in understanding protein structure and dynamics, as well as in the development of therapeutic proteins.

Glycoprotein Conjugation

The hydrazide group of the compound is reactive towards carbonyl groups, such as those formed by the oxidation of glycoprotein carbohydrates . This allows for the conjugation of glycoproteins to other molecules, which is particularly useful in the study of cell signaling pathways and immune responses.

Immunoconjugate Formation

This compound is instrumental in creating immunoconjugates of drugs like doxorubicin . By linking therapeutic agents to antibodies, researchers can develop targeted drug delivery systems that minimize side effects and improve efficacy in treatments like chemotherapy.

Bioconjugate Chemistry

In bioconjugate chemistry, 6-Maleimidocaproic Acid Hydrazide facilitates the attachment of various biomolecules to one another or to solid supports . This application is fundamental in the creation of biosensors, diagnostic tools, and advanced drug delivery systems.

Study of Carbohydrate-Protein Interactions

Due to its reactivity with oxidized sugars, 6-Maleimidocaproic Acid Hydrazide is valuable for studying carbohydrate-protein interactions . These studies are significant in understanding diseases related to glycosylation and developing glyco-engineered therapeutics.

properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.C2HF3O2/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;3-2(4,5)1(6)7/h5-6H,1-4,7,11H2,(H,12,14);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRURMGRBAVYWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)NN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634623
Record name Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate

CAS RN

151038-94-7
Record name 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151038-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Maleimidohexanehydrazide Trifluoroacetate
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